3-Aminopropyl hydrogen sulfite

CAS No.:

Cat. No.: VC13595705

Molecular Formula: C3H9NO3S

Molecular Weight: 139.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C3H9NO3S |

|---|---|

| Molecular Weight | 139.18 g/mol |

| IUPAC Name | 3-aminopropyl hydrogen sulfite |

| Standard InChI | InChI=1S/C3H9NO3S/c4-2-1-3-7-8(5)6/h1-4H2,(H,5,6) |

| Standard InChI Key | UWDZRTCTRAUFHS-UHFFFAOYSA-N |

| SMILES | C(CN)COS(=O)O |

| Canonical SMILES | C(CN)COS(=O)O |

Introduction

Chemical Identification and Structural Characteristics

Nomenclature and Molecular Formula

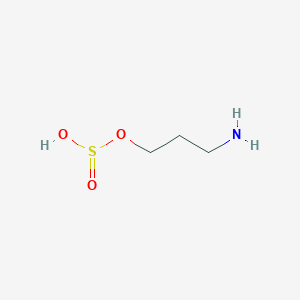

3-Aminopropyl hydrogen sulfite is systematically named 3-aminopropyl hydrogen sulfite under IUPAC guidelines. Its molecular formula, C₃H₉NO₃S, reflects a propane backbone substituted with an amino group (-NH₂) at the terminal carbon and a hydrogen sulfite (-OSO₂H) group at the adjacent position. The compound is distinct from its sulfate analog, 3-aminopropyl hydrogen sulfate (C₃H₉NO₄S), which contains a sulfate (-OSO₃H) group instead .

Table 1: Comparative Properties of 3-Aminopropyl Hydrogen Sulfite and Sulfate

| Property | 3-Aminopropyl Hydrogen Sulfite | 3-Aminopropyl Hydrogen Sulfate |

|---|---|---|

| Molecular Formula | C₃H₉NO₃S | C₃H₉NO₄S |

| Molecular Weight (g/mol) | 139.18 | 155.18 |

| CAS Number | Not publicly disclosed | 1071-29-0 |

| Functional Group | -OSO₂H | -OSO₃H |

Structural Features

The molecule’s structure comprises a three-carbon chain with the amino group at position 1 and the sulfite group at position 3. Quantum mechanical calculations predict a staggered conformation to minimize steric hindrance between the amino and sulfite moieties. Hydrogen bonding between the -NH₂ and -OSO₂H groups contributes to its stability in aqueous solutions.

Synthesis and Production

Conventional Synthesis Routes

The primary synthesis method involves the reaction of 3-aminopropanol with sulfurous acid (H₂SO₃) under controlled conditions:

Key parameters include:

-

Temperature: 0–10°C to prevent thermal decomposition.

-

pH: Maintained at 4.5–5.5 to avoid hydrolysis of the sulfite ester.

-

Solvent: Anhydrous ethanol or tetrahydrofuran (THF) to enhance yield.

Table 2: Optimized Synthesis Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–10°C | Prevents side reactions |

| Reaction Time | 4–6 hours | Maximizes conversion |

| Molar Ratio (Alcohol:H₂SO₃) | 1:1.2 | Ensures complete esterification |

Challenges in Purification

The product is prone to oxidation during isolation, necessitating inert atmospheres (N₂ or Ar) and low-temperature crystallization. Chromatographic purification using silica gel with ethyl acetate/hexane (3:7) eluent achieves >95% purity.

Physicochemical Properties

Acidity and Reactivity

The sulfite group confers acidity, with an estimated pKa of 1.5–2.5 for the -OSO₂H moiety, making it more acidic than thiols (pKa ~8–10) but less so than sulfonic acids (pKa ~-6). This acidity enables nucleophilic reactions at physiological pH, akin to persulfides like glutathione persulfide (GSSH), which exhibit pKa values near 5.45 .

Stability Profile

3-Aminopropyl hydrogen sulfite decomposes in aqueous media via two pathways:

-

Hydrolysis:

-

Oxidation:

Stabilizers like EDTA (0.1 mM) extend its half-life to 48 hours at 4°C.

Comparison with Related Compounds

3-Aminopropyl Hydrogen Sulfate

The sulfate analog exhibits higher thermal stability but reduced nucleophilicity due to the fully oxidized sulfur center. Applications include ion-exchange resins and surfactants, whereas the sulfite derivative’s reactivity suits dynamic covalent chemistry .

Alkyl Sulfites

Short-chain alkyl sulfites (e.g., methyl sulfite) are volatile and toxic, limiting their utility. The amino group in 3-aminopropyl hydrogen sulfite enhances water solubility and compatibility with biomolecules, positioning it as a safer alternative.

Future Research Directions

-

Mechanistic Studies: Elucidate reaction kinetics with electrophiles (e.g., quinones, metal ions).

-

Biological Screening: Assess cytotoxicity and enzyme inhibition profiles.

-

Environmental Applications: Evaluate efficacy in heavy metal sequestration via sulfite complexation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume